molecular formula C12H14Cl2N2 B1602773 1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride CAS No. 859833-18-4

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride

Cat. No. B1602773
M. Wt: 257.16 g/mol
InChI Key: SSFBEGXFELCUJT-UHFFFAOYSA-N
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Description

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2 . It is used in laboratory chemicals . The CAS number for this compound is 859833-18-4 .


Molecular Structure Analysis

The molecular weight of 1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride is 257.158 g/mol . The InChI Key for this compound is SSFBEGXFELCUJT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular formula of 1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride is C12H14Cl2N2 . It has a molecular weight of 257.158 g/mol .

Scientific Research Applications

Electro-Optic Materials

Facchetti et al. (2003) synthesized a heterocycle-based derivative, demonstrating its application in creating nonlinear optical/electro-optic materials. This research presents a foundational approach to developing advanced materials for optical applications, showcasing the potential of pyridinyl compounds in creating highly efficient, transparent electro-optic devices (Facchetti et al., 2003).

Anticonvulsant Agents

Pandey and Srivastava (2011) explored the synthesis of novel schiff bases of 3-aminomethyl pyridine, revealing their potential as anticonvulsant agents. Their study provides insight into the therapeutic applications of pyridinyl compounds, highlighting their significance in developing new medicinal treatments (Pandey & Srivastava, 2011).

Catalytic Applications

Roffe et al. (2016) detailed the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their use in forming unsymmetrical NCN′ pincer palladacycles. These compounds were evaluated for their catalytic applications, illustrating the role of pyridinyl compounds in facilitating chemical transformations and highlighting their versatility in catalysis (Roffe et al., 2016).

Drug Discovery Scaffolds

Yarmolchuk et al. (2011) developed practical syntheses for hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, proposing them as low molecular weight polar scaffolds in drug discovery. This study underscores the importance of pyridinyl derivatives in constructing compound libraries for the search for new drugs (Yarmolchuk et al., 2011).

Fluorescent Chemosensors

Kim et al. (2013) synthesized a zinc ion sensor incorporating a dipicolylamine derivative and an anthracene group, highlighting the use of pyridinyl compounds in developing selective chemosensors. This research contributes to the field of analytical chemistry, particularly in detecting metal ions with high selectivity and sensitivity (Kim et al., 2013).

Safety And Hazards

This chemical is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-pyridin-3-ylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-8-10-4-1-2-6-12(10)11-5-3-7-14-9-11;;/h1-7,9H,8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFBEGXFELCUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594515
Record name 1-[2-(Pyridin-3-yl)phenyl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride

CAS RN

859833-18-4
Record name 1-[2-(Pyridin-3-yl)phenyl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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